4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide
Description
4-Bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromen) scaffold with a brominated pyrazole-carboxamide moiety. The coumarin core is substituted at position 4 with a trifluoromethyl group, while the pyrazole ring at position 3 features a bromine atom and a methyl group.
Properties
IUPAC Name |
4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3N3O3/c1-22-6-10(16)13(21-22)14(24)20-7-2-3-8-9(15(17,18)19)5-12(23)25-11(8)4-7/h2-6H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTAERHTDAESAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Coumarin-Based Analogs
Compounds sharing the 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl scaffold exhibit notable selectivity toward tumor-associated carbonic anhydrase (CA) isoforms. For example:
- 2-Benzamido-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl) benzamide (3d) :
This derivative demonstrated potent inhibition of hCA IX (Ki = 10.9 nM) and hCA XII (Ki = 6.7 nM), attributed to the trifluoromethyl group enhancing hydrophobic interactions within the enzyme active site . In contrast, the methyl-substituted analog (3a) showed reduced activity, highlighting the critical role of the trifluoromethyl group in binding affinity.
| Compound | Substituents on Coumarin | Linked Moiety | Biological Activity (Ki) |
|---|---|---|---|
| 3d () | 4-CF3 | Benzamide | hCA IX: 10.9 nM; hCA XII: 6.7 nM |
| Target Compound | 4-CF3 | Pyrazole-carboxamide | Not reported |
The target compound replaces the benzamide group in 3d with a pyrazole-carboxamide, which may alter solubility, steric bulk, and hydrogen-bonding capacity. Pyrazole rings often confer metabolic stability, suggesting improved pharmacokinetics compared to benzamide-based analogs.
Pyrazole Carboxamide Derivatives
Pyrazole-carboxamides with bromine and methyl substituents are explored for diverse applications. Key examples include:
- 4-Bromo-1-methyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide (): This analog features a piperidinyl group instead of the coumarin scaffold.
- Compound 16 () :
A pyrazoline derivative with bromophenyl and sulfonamide groups exhibited a melting point of 200–201°C and distinct IR peaks (e.g., 1653 cm⁻¹ for C=O). While its biological activity is unreported, the sulfonamide group suggests possible CA inhibition, contrasting with the carboxamide in the target compound .
Physicochemical and Structural Insights
- Spectral Data : The IR spectrum of Compound 16 () shows a C=O stretch at 1653 cm⁻¹, a feature likely shared with the target compound due to the carboxamide group. However, the coumarin lactone (2-oxo group) in the target compound may introduce additional absorption bands near 1700–1750 cm⁻¹ .
- Thermal Stability : High melting points (e.g., 200–201°C for Compound 16) are common in halogenated pyrazoles, suggesting the target compound may exhibit similar thermal robustness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
